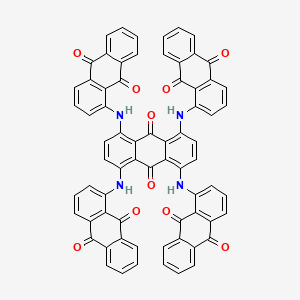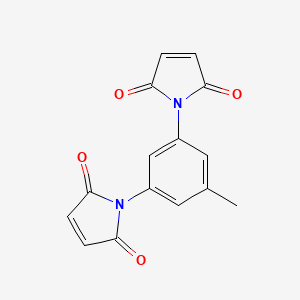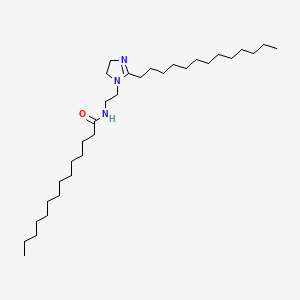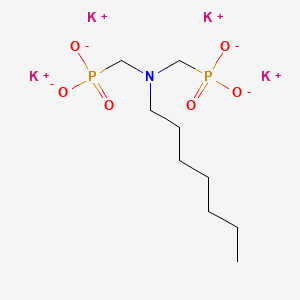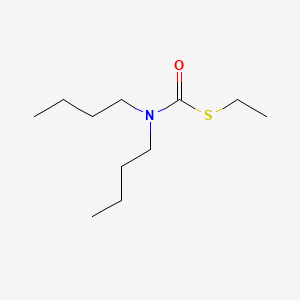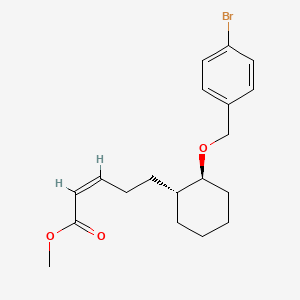![molecular formula C24H48N4O B12688965 N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93942-10-0](/img/structure/B12688965.png)
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple amino groups and a long hydrocarbon chain with double bonds at the 9th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide typically involves the reaction of octadeca-9,12-dienoic acid with a polyamine such as diethylenetriamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The process may require heating and the use of solvents to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to saturate the double bonds, resulting in a fully saturated amide.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino groups.
Major Products
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Fully saturated amides.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in cell signaling and as a component in the design of biomimetic materials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.
Mechanism of Action
The mechanism by which N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide exerts its effects is complex and involves multiple molecular targets and pathways. The amino groups can interact with various biological molecules, potentially influencing cell signaling pathways and enzyme activities. The long hydrocarbon chain allows for integration into lipid bilayers, affecting membrane properties and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-aminoethyl)ethylenediamine: A related compound with similar amino group functionality but lacking the long hydrocarbon chain.
N-(2-aminoethyl)ethylenediamine: Another similar compound with fewer amino groups and a shorter chain.
Uniqueness
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide is unique due to its combination of multiple amino groups and a long, unsaturated hydrocarbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require both reactivity and hydrophobicity.
Properties
CAS No. |
93942-10-0 |
|---|---|
Molecular Formula |
C24H48N4O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(9E,12E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C24H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h6-7,9-10,26-27H,2-5,8,11-23,25H2,1H3,(H,28,29)/b7-6+,10-9+ |
InChI Key |
ZOHQBCHYQPFLNG-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


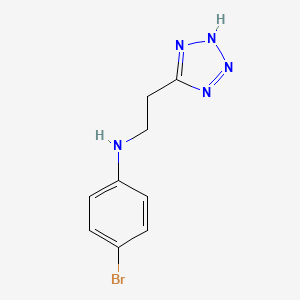
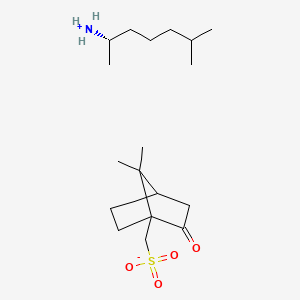
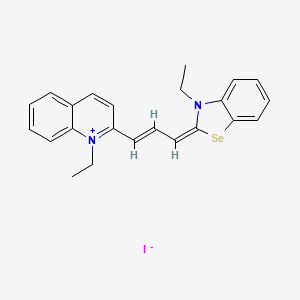
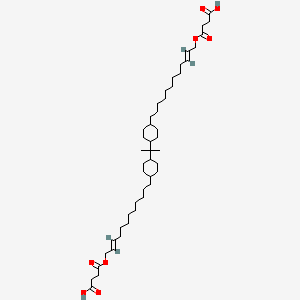
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

